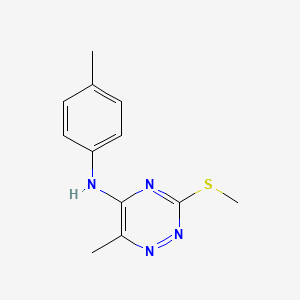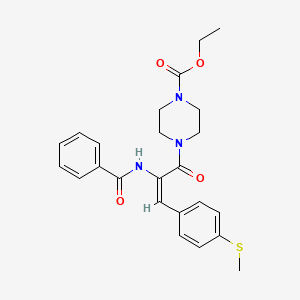
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorobenzyl group, a dimethyl morpholine ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide typically involves the following steps:
Formation of the chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.
Introduction of the morpholine ring: The intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the desired morpholinyl intermediate.
Acetamide formation: Finally, the morpholinyl intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while substitution could yield various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its pharmacological effects and potential therapeutic uses.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide would depend on its specific biological or pharmacological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-piperidinyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can affect its solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-8-18(9-12(2)20-11)10-15(19)17-7-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYFSJQERNSYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE](/img/structure/B5308674.png)
![5-amino-3-[(Z)-1-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5308677.png)
![2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B5308684.png)
![1-Naphthalen-1-yl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308686.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5308690.png)
